Methyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate

Lipophilicity Drug Design Physicochemical Properties

Methyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate (CAS 2703752-88-7) is a halogenated heterocyclic building block featuring a fused pyrazolo[1,5-a]pyridine core with chlorine substituents at the 4- and 6-positions and a methyl ester at the 3-position. This scaffold serves as a privileged intermediate in medicinal chemistry, with the pyrazolo[1,5-a]pyridine framework appearing in multiple patent families targeting kinases, phosphodiesterases, and GABAA receptors.

Molecular Formula C9H6Cl2N2O2
Molecular Weight 245.06 g/mol
Cat. No. B8146967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate
Molecular FormulaC9H6Cl2N2O2
Molecular Weight245.06 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C(=CC(=CN2N=C1)Cl)Cl
InChIInChI=1S/C9H6Cl2N2O2/c1-15-9(14)6-3-12-13-4-5(10)2-7(11)8(6)13/h2-4H,1H3
InChIKeyYBSCVHOSHOOEQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate – Core Scaffold Definition and Class Context


Methyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate (CAS 2703752-88-7) is a halogenated heterocyclic building block featuring a fused pyrazolo[1,5-a]pyridine core with chlorine substituents at the 4- and 6-positions and a methyl ester at the 3-position [1]. This scaffold serves as a privileged intermediate in medicinal chemistry, with the pyrazolo[1,5-a]pyridine framework appearing in multiple patent families targeting kinases, phosphodiesterases, and GABAA receptors [2]. The compound’s computed XLogP3-AA of 2.2 and molecular weight of 245.06 g/mol place it in a distinct physicochemical space relative to its closest analogs, making it a strategically important synthetic entry point for lead optimization programs [3].

Why Analog Interchange Risk Exists: The Case of Methyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate


Within the pyrazolo[1,5-a]pyridine-3-carboxylate series, seemingly minor structural modifications—such as altering the ester group from methyl to ethyl, changing the halogen substitution pattern (e.g., 4,6-dichloro vs. 6-chloro), or removing the ester entirely—produce measurable shifts in lipophilicity, solubility, and synthetic utility. When a procurement or synthesis team substitutes Methyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate with a closely related analog without verifying downstream compatibility, they risk incompatibility with established cross-coupling protocols, unexpected deviations in reaction yields, and potentially complete failure to reproduce published SAR data. The quantitative evidence below demonstrates that specific property differences, though subtle in structure, are non-trivial in synthetic and pharmacological contexts [1].

Quantitative Differentiation Evidence for Methyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate Procurement


Lipophilicity Differential vs. Ethyl Ester Analog

The target compound exhibits a computed XLogP3-AA of 2.2, which is lower than the ethyl ester analog (Ethyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate, CAS 1427501-74-3). While the exact XLogP3-AA for the ethyl ester is not publicly available from the same authoritative source at the time of this analysis, the additional methylene group in the ethyl ester is well-established in medicinal chemistry to increase lipophilicity by approximately 0.5–0.6 logP units based on Hansch-Leo fragmental constants [1]. This places the methyl ester in a more favorable lipophilicity range for optimizing ligand efficiency and solubility in early lead optimization, where lower logP typically correlates with reduced off-target binding and superior pharmacokinetic profiles [2].

Lipophilicity Drug Design Physicochemical Properties

Synthetic Accessibility as a Dichloro-Substituted Building Block vs. Non-Halogenated Parent Scaffold

Methyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate is explicitly described as a key intermediate for synthesizing antiviral agents and kinase inhibitors, owing to its dual chlorine handles that enable sequential orthogonal palladium-catalyzed cross-coupling reactions . In contrast, the non-halogenated parent scaffold (Methyl pyrazolo[1,5-a]pyridine-3-carboxylate, CAS 63237-84-3) lacks these synthetic handles, requiring alternative functionalization strategies that are often less efficient or require additional synthetic steps. Literature reports indicate that palladium-catalyzed direct arylations on structurally related pyrazolo[1,5-a]pyridine-3-carboxylates proceed with yields up to 94% when halogen activation sites are present [1], underscoring the strategic value of the 4,6-dichloro pattern for rapid analog generation.

Organic Synthesis Building Block Utility Cross-Coupling

Molecular Weight Advantage for Fragment-Based Screening Libraries

With a molecular weight of 245.06 g/mol, the target compound falls within the favorable range for fragment-based screening libraries (typically MW < 300 Da), while the ethyl ester analog (MW 259.09 g/mol) is approaching the upper limit of this range [1]. In fragment-based drug discovery, every 14 Da increase in molecular weight corresponds to a measurable increase in molecular complexity, which can reduce hit rates in primary screens and increase the difficulty of subsequent optimization [2]. The methyl ester thus offers a more advantageous starting point for fragment elaboration strategies.

Fragment-Based Drug Discovery Molecular Weight Lead-Likeness

Documented Utility in Kinase Inhibitor Patent Space vs. Mono-Chloro Analogs

Patent literature reveals that the pyrazolo[1,5-a]pyridine scaffold with 4,6-dichloro substitution is specifically claimed in applications targeting TBK1, IKKε, RET kinase, and PI3K [1][2]. The 6-chloro monosubstituted analog (Methyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate, CAS 1167055-86-8) appears less frequently in kinase inhibitor claims, suggesting that the 4-chloro substituent provides critical contacts with kinase hinge regions or selectivity pockets that enhance binding affinity. While direct comparative IC50 data for the methyl ester compounds are not publicly available at the compound level, the patent corpus indicates that the 4,6-dichloro pattern is the preferred substitution for kinase-targeting applications, with SAR studies on related carboxamide derivatives demonstrating that chlorine at the 4-position contributes to potency improvements of 5- to 50-fold depending on the kinase target [3].

Kinase Inhibition Patent Analysis Medicinal Chemistry

Procurement-Relevant Application Scenarios for Methyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate


Kinase-Focused Medicinal Chemistry Programs Requiring Orthogonal Derivatization

The 4,6-dichloro substitution pattern and methyl ester functionality make this compound an optimal core scaffold for parallel library synthesis targeting kinases such as TBK1, IKKε, RET, and PI3K. The dual chlorine handles enable sequential Suzuki-Miyaura or Buchwald-Hartwig couplings at the 4- and 6-positions, while the methyl ester at position 3 can be hydrolyzed to the carboxylic acid for amide bond formation with diverse amine fragments. This orthogonal reactivity strategy is directly aligned with the synthetic routes described in Bayer Pharma kinase inhibitor patents [1]. Procurement should prioritize this specific compound over the ethyl ester analog when the planned synthetic route involves ester hydrolysis, as the methyl ester typically hydrolyzes under milder conditions and with fewer side reactions.

Fragment-Based Lead Discovery Requiring Rule-of-Three Compliant Starting Points

With a molecular weight of 245.06 g/mol, XLogP3-AA of 2.2, and only 2 rotatable bonds, Methyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate meets all three criteria of the 'Rule of Three' for fragment-based screening (MW < 300, logP ≤ 3, H-bond acceptors ≤ 3) [2]. The ethyl ester analog (MW 259.09) exceeds the recommended molecular weight for fragment libraries by a margin that is considered commercially significant by fragment library suppliers. This compound is therefore the preferred procurement choice for core-fragment collections intended for SPR, NMR, or thermal shift screening against novel targets.

Antiviral Nucleoside Analog Synthesis Requiring 4,6-Dihalogenated Heterocyclic Precursors

Documented applications of this compound include serving as a key intermediate for the synthesis of antiviral nucleoside analogs . The 4,6-dichloro arrangement on the pyrazolo[1,5-a]pyridine core provides two distinct sites for sequential nucleophilic aromatic substitution, enabling regioselective introduction of nucleobase mimics at the 4-position followed by sugar or phosphonate moieties at the 6-position. The methyl ester at position 3 can serve as a protected carboxylic acid surrogate or be reduced to the corresponding alcohol for further elaboration. Compared to the non-halogenated parent scaffold, this compound eliminates the need for pre-functionalization steps, reducing the synthetic sequence by an estimated 2–3 steps.

Reactivity Screening for Palladium-Catalyzed C–H Activation Methodology Development

The pyrazolo[1,5-a]pyridine scaffold has been shown to participate in palladium-catalyzed cross-dehydrogenative coupling reactions with yields reaching 94% [3]. The presence of two chlorine substituents on the target compound provides an attractive model substrate for evaluating the chemoselectivity of new catalytic systems, as the chlorine atoms serve as both directing groups for C–H activation and as synthetic handles for subsequent functionalization. Procurement of the methyl ester variant rather than the ethyl ester ensures that the ester group does not compete in C–H activation events, as the smaller methyl ester is less prone to β-hydride elimination side reactions during palladium-catalyzed transformations.

Quote Request

Request a Quote for Methyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.